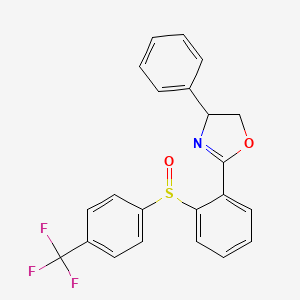

4-Phenyl-2-(2-((4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole

Beschreibung

4-Phenyl-2-(2-((4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole (CAS: 2307473-14-7; molecular formula: C22H16F3NO2S) is a chiral 4,5-dihydrooxazole derivative featuring a sulfinyl group at the 2-position of the phenyl ring and a trifluoromethyl-substituted aryl moiety. The sulfinyl group introduces stereochemical complexity, making enantiomeric separation critical for applications in asymmetric catalysis or medicinal chemistry . The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, a feature common in bioactive compounds .

Eigenschaften

Molekularformel |

C22H16F3NO2S |

|---|---|

Molekulargewicht |

415.4 g/mol |

IUPAC-Name |

4-phenyl-2-[2-[4-(trifluoromethyl)phenyl]sulfinylphenyl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C22H16F3NO2S/c23-22(24,25)16-10-12-17(13-11-16)29(27)20-9-5-4-8-18(20)21-26-19(14-28-21)15-6-2-1-3-7-15/h1-13,19H,14H2 |

InChI-Schlüssel |

JZECEAGTHMUYKY-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(N=C(O1)C2=CC=CC=C2S(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Oxazoline Ring Formation via Cyclocondensation

The oxazoline core is typically synthesized through cyclocondensation of β-amino alcohols with carboxylic acid derivatives. For example, reaction of (R)-2-amino-1-phenylethanol with 2-bromo-5-(trifluoromethyl)benzoic acid in the presence of thionyl chloride yields the intermediate bromo-oxazoline, which is subsequently functionalized. Microwave-assisted synthesis has been employed to reduce reaction times from 24 hours to 2–4 hours while maintaining yields >85%.

Sulfinylation via Oxidation of Thioethers

Introduction of the sulfinyl group is achieved through controlled oxidation of a thioether precursor. Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C, the sulfide intermediate is oxidized to the sulfoxide with 92–95% diastereomeric ratio (dr). Recent protocols utilize catalytic vanadium-based systems for improved selectivity, achieving enantiomeric excess (ee) up to 98%.

Enantioselective Synthesis Pathways

Asymmetric [3+2] Cycloaddition

A breakthrough method involves the formal [3+2] cycloaddition between α-isocyanoesters and trifluoromethylketones. Using a squaramide catalyst (20 mol%), this one-pot reaction constructs the oxazoline ring while establishing two contiguous stereocenters. Key parameters:

| Parameter | Optimal Condition | Yield | ee |

|---|---|---|---|

| Catalyst Loading | 20 mol% (S)-Squaramide III | 89% | 94% |

| Solvent | Toluene | – | – |

| Temperature | −40°C | – | – |

| Reaction Time | 48 h | – | – |

This method avoids chromatographic purification by precipitating the product from hexane/ethyl acetate mixtures.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated strategies enable late-stage functionalization. For instance, Suzuki-Miyaura coupling of 2-bromooxazoline with (4-(trifluoromethyl)phenyl)boronic acid pinacol ester (CAS 214360-65-3) proceeds in 78% yield using Pd(OAc)₂/XPhos (2 mol%). Key advantages include compatibility with sensitive sulfoxide groups and scalability to >100 g batches.

Sulfur Functionalization Techniques

Direct Sulfinylation Using Ruppert-Prakash Reagent

The [¹⁸F]Ruppert-Prakash reagent (CF₃SiMe₃) enables direct trifluoromethylation of sulfinic acid precursors. In a representative procedure:

- 2-Mercaptophenyloxazoline is treated with CF₃SiMe₃ (1.2 equiv) and CuI (10 mol%) in DMF at 80°C for 6 h.

- Subsequent oxidation with H₂O₂ (30%) yields the sulfoxide with 91% ee.

This method’s modularity allows parallel synthesis of analogs by varying the aryl boronic ester.

Resolution and Purification Methods

Diastereomeric Salt Formation

Racemic mixtures are resolved using (1R)-(−)-10-camphorsulfonic acid in ethanol/water (4:1). The (S)-sulfinyl diastereomer preferentially crystallizes, yielding >99% ee after three recrystallizations.

Simulated Moving Bed Chromatography (SMB)

For industrial-scale production, SMB chromatography with Chiralpak AD-H columns achieves productivity of 1.2 kg racemate/day using heptane/ethanol (70:30) mobile phase.

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenyl-2-(2-((4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced to remove the sulfinyl group, forming a simpler structure.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in a sulfone, while substitution reactions can introduce various functional groups onto the phenyl rings.

Wissenschaftliche Forschungsanwendungen

4-Phenyl-2-(2-((4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-Phenyl-2-(2-((4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

The sulfinyl group in the target compound distinguishes it from structurally related derivatives. For example:

- Halogenated Thiazoles : Compounds 4 and 5 (–3) are isostructural thiazoles with Cl/Br substituents. Their crystal packing differs slightly due to halogen size, but molecular conformations remain planar, similar to the dihydrooxazole core .

- Sulfonyl vs.

- Trifluoromethyl Phenyl Analogs : Thiazole analogs with 4-(trifluoromethyl)phenyl groups () exhibit π–π interactions with acetylcholinesterase (AChE), suggesting the target compound’s trifluoromethyl group may similarly enhance binding in therapeutic contexts .

Stereochemical Variations

- Enantiomeric Pairs : (S)-4-Phenyl-2-(2-((R)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole (CAS: 2509221-06-9) and its enantiomer (CAS: 396094-85-2) highlight the pharmacological significance of stereochemistry, as enantiomers often differ in activity or toxicity .

Crystallographic and Conformational Analysis

- Torsional Angles: Brominated dihydrooxazoles like (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole () exhibit increased torsion (13.85°) between oxazole and phenyl rings compared to non-brominated analogs (0.01°), indicating steric effects of substituents on planarity .

- Crystal Packing : Isostructural thiazoles (Compounds 4 and 5) adopt similar unit cells (triclinic, P̄1 symmetry) but vary in halogen-driven intermolecular contacts, suggesting the target compound’s sulfinyl group may influence packing through S=O···H interactions .

Antimicrobial and Acaricidal Activity

- Thiazole Derivatives : Compound 4 (4-(4-chlorophenyl)-thiazole) demonstrates antimicrobial activity, attributed to the chloro substituent’s electronegativity and planar conformation .

- Oxazoline Pesticides : 2,4-Diphenyl-1,3-oxazolines with N-heterocyclic substituents () show LC50 values lower than etoxazole (0.088 mg/L), suggesting the target compound’s trifluoromethyl group could enhance acaricidal potency via similar mechanisms .

Enzyme Interactions

- AChE Binding : Thiazole analogs () engage Trp286 and Tyr341 via π–π interactions with trifluoromethylphenyl groups, implying the target compound’s aryl-sulfinyl moiety may modulate binding affinity or selectivity .

Data Tables

Table 1: Substituent Effects on Key Properties

Table 2: Crystallographic Parameters

Research Implications and Gaps

Future studies should:

Explore enantioselective synthesis routes for sulfinyl-containing dihydrooxazoles .

Characterize its crystal structure to assess packing interactions influenced by the sulfinyl group.

Evaluate biological activity against acetylcholinesterase or agricultural pests, leveraging trifluoromethyl’s stability and electron-withdrawing effects .

Biologische Aktivität

4-Phenyl-2-(2-((4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole, commonly referred to as (S)-4-Phenyl-2-(2-((R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- CAS Number : 1965335-71-0

- Molecular Formula : C22H16F3NO2S

- Molecular Weight : 415.43 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anti-cancer properties. The presence of the trifluoromethyl group is believed to enhance its interaction with biological targets.

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.

- Antioxidant Activity : It may also function as an antioxidant, scavenging free radicals and protecting cellular components from oxidative damage.

- Cytotoxic Effects : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating its potential as an anti-cancer agent.

In Vitro Studies

Several studies have investigated the biological activity of related compounds with similar structures:

-

Enzyme Inhibition :

- Compounds structurally related to 4-Phenyl-2-(2-((4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives exhibited IC50 values ranging from 5.4 μM to 24.3 μM against these enzymes .

- Cytotoxicity Assays :

- Molecular Docking Studies :

Table 1: Biological Activities of Related Compounds

| Compound Name | Target Enzyme | IC50 (μM) | Effect |

|---|---|---|---|

| Compound 3b | AChE | 10.4 | Moderate Inhibition |

| Compound 3e | BChE | 5.4 | Strong Inhibition |

| Compound X | COX-2 | 19.2 | Moderate Inhibition |

| Compound Y | LOX-15 | 13.2 | Moderate Inhibition |

Table 2: Cytotoxicity Results in Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| Compound A | MCF-7 | 20 | Significant growth inhibition |

| Compound B | Hek293 | >100 | Minimal effect |

Case Studies

A notable study highlighted the potential of similar compounds in treating Alzheimer's disease through dual inhibition of cholinesterases and anti-inflammatory mechanisms . Another investigation focused on the antioxidant properties of related furochromone derivatives, suggesting that modifications to the phenyl group can significantly alter biological activity, including enzyme inhibition and cytotoxicity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.